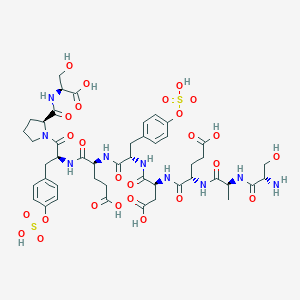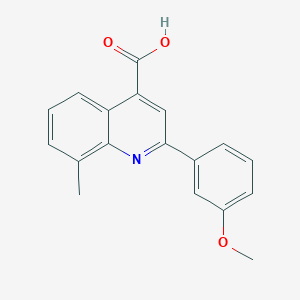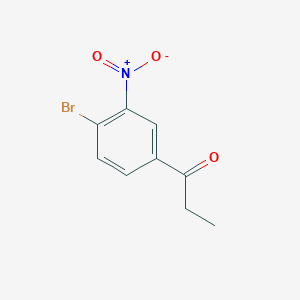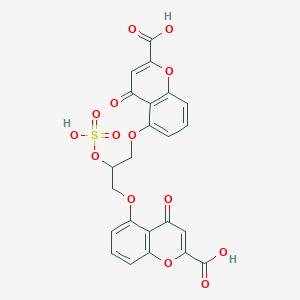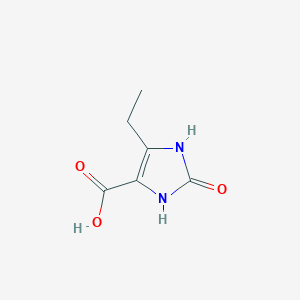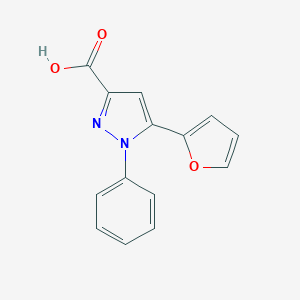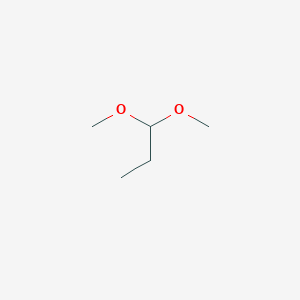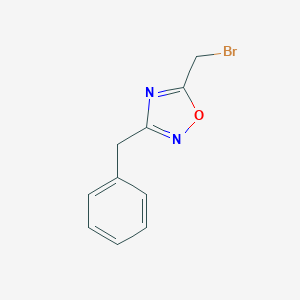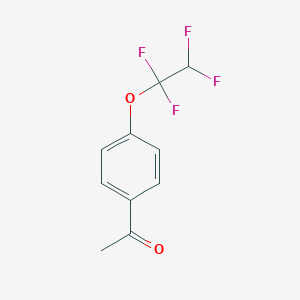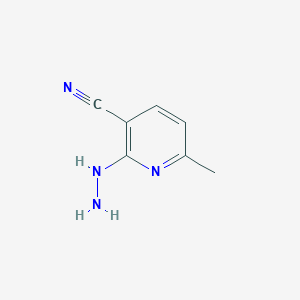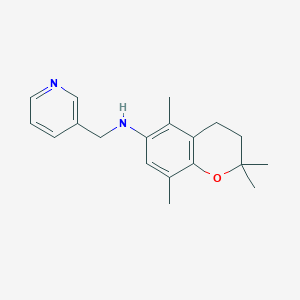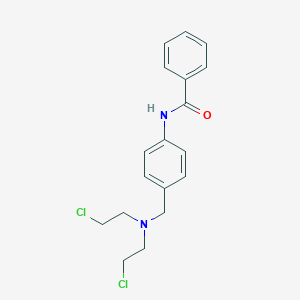
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-, also known as BCM, is a chemical compound that has been used in scientific research for several decades. It is a derivative of benzanilide and is commonly used as an alkylating agent in cancer research. BCM is a potent DNA cross-linking agent that has been shown to inhibit cell growth and induce apoptosis in cancer cells.
Wirkmechanismus
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- works by cross-linking DNA strands, which prevents DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is particularly effective against rapidly dividing cells, such as cancer cells, because they are more susceptible to DNA damage. The mechanism of action of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is similar to other DNA-targeting agents, such as cisplatin and doxorubicin.
Biochemische Und Physiologische Effekte
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been shown to induce DNA damage and activate DNA repair pathways in cells. It has also been shown to induce oxidative stress and alter the expression of genes involved in cell cycle regulation and apoptosis. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been shown to be toxic to both cancer cells and normal cells, but the toxicity is generally higher in cancer cells due to their increased susceptibility to DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in lab experiments is its potent DNA cross-linking activity, which allows for the study of DNA repair mechanisms and the development of new DNA-targeting drugs. However, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is also highly toxic and can be difficult to handle due to its carcinogenic properties. Special precautions must be taken when working with Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-, including the use of personal protective equipment and proper disposal of waste materials.
Zukünftige Richtungen
There are several future directions for the use of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in scientific research. One area of focus is the development of new DNA-targeting drugs that are more effective and less toxic than current chemotherapeutic agents. Another area of focus is the study of DNA repair mechanisms and the development of new strategies for repairing DNA damage. Additionally, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- may have applications in other areas of research, such as gene therapy and nanotechnology. Overall, the potential uses of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in scientific research are vast and exciting, and further research is needed to fully explore its potential.
Synthesemethoden
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- can be synthesized using a multistep process that involves the reaction of benzanilide with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and the product is purified using column chromatography. The yield of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- can be improved by using a higher concentration of bis(2-chloroethyl)amine and a longer reaction time.
Wissenschaftliche Forschungsanwendungen
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been extensively used in cancer research due to its potent DNA cross-linking activity. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has also been used in combination with other chemotherapeutic agents to enhance their efficacy. In addition to cancer research, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been used in the study of DNA repair mechanisms and the development of new DNA-targeting drugs.
Eigenschaften
CAS-Nummer |
100678-35-1 |
|---|---|
Produktname |
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- |
Molekularformel |
C18H20Cl2N2O |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
N-[4-[bis(2-chloroethyl)aminomethyl]phenyl]benzamide |
InChI |
InChI=1S/C18H20Cl2N2O/c19-10-12-22(13-11-20)14-15-6-8-17(9-7-15)21-18(23)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,23) |
InChI-Schlüssel |
HYJFLCXTLNZXOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN(CCCl)CCCl |
Andere CAS-Nummern |
100678-35-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



